

An In-depth Technical Guide to Revefenacin's Active Metabolite: THRX-195518

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Compound of Interest

Compound Name: *Revefenacin*

Cat. No.: *B1680567*

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This technical guide provides a comprehensive overview of THRX-195518, the primary active metabolite of the long-acting muscarinic antagonist (LAMA), **revefenacin**. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological, pharmacokinetic, and analytical aspects of THRX-195518, offering field-proven insights and detailed methodologies.

Section 1: Introduction to Revefenacin and the Significance of THRX-195518

Revefenacin is a nebulized LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3] Upon administration, **revefenacin** undergoes rapid and extensive metabolism to its major active metabolite, THRX-195518.[4][5] Understanding the profile of this metabolite is critical for a complete comprehension of **revefenacin**'s clinical pharmacology and safety.

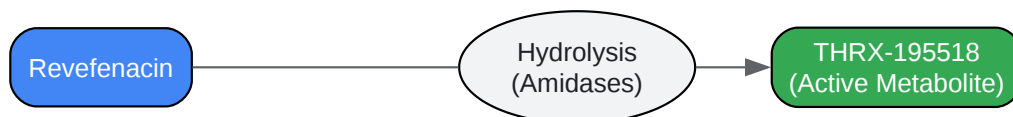
THRX-195518 is formed through the hydrolysis of the primary amide in the parent **revefenacin** molecule to a carboxylic acid.[3][6][7] While **revefenacin** itself has a high affinity for all five muscarinic receptor subtypes, THRX-195518 also demonstrates activity at these receptors, albeit with a lower binding affinity.[3] This inherent activity necessitates a thorough characterization of its systemic exposure and potential contribution to the overall pharmacological effect and safety profile of **revefenacin**.

Section 2: The Metabolic Genesis of THRX-195518

The biotransformation of **revefenacin** to THRX-195518 is a pivotal step in its metabolic pathway. This conversion occurs rapidly following administration.[4][5] The primary metabolic reaction is hydrolysis, which can be mediated by amidases.[7]

Below is a diagram illustrating the metabolic conversion of **revefenacin** to its active metabolite, THRX-195518.

Metabolic conversion of Revefenacin to THRX-195518.



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Metabolic conversion of **Revefenacin** to THRX-195518.

Section 3: Pharmacological Profile of THRX-195518

While considered an active metabolite, the pharmacological potency of THRX-195518 at muscarinic receptors is attenuated compared to the parent compound, **revefenacin**.

Receptor Binding Affinity

In vitro studies have demonstrated that THR-195518 has a lower binding affinity for muscarinic receptors compared to **revafenacin**. Specifically, its affinity for the M3 receptor is approximately 3- to 10-fold lower than that of **revafenacin**.^{[1][3]} This reduced affinity is a key determinant in assessing its contribution to the systemic anticholinergic effects.

Table 1: Comparative Muscarinic Receptor Binding Affinity

Compound	M3 Receptor Binding Affinity	Reference
Revafenacin	High	^[3]
THR-195518	3- to 10-fold lower than Revafenacin	^{[1][3]}

Contribution to Systemic Pharmacology

Despite its lower potency, the systemic exposure of THR-195518 is significantly higher than that of **revafenacin**, with plasma levels being approximately 4- to 6-fold greater based on the area under the curve (AUC).^{[4][5][6]} However, receptor occupancy analysis suggests that THR-195518 has a minimal contribution to the systemic pharmacology following inhaled administration of **revafenacin**.^[1] This is an important consideration in the overall risk-benefit assessment of the drug.

Section 4: Pharmacokinetic Properties of THR-195518

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of THR-195518 is essential for predicting its behavior in vivo.

Absorption and Systemic Exposure

Following inhaled administration of **revafenacin**, THR-195518 appears rapidly in the plasma, with peak concentrations (C_{max}) reached between 14 to 41 minutes after the start of nebulization.^{[2][5][6]} Steady-state concentrations of both **revafenacin** and THR-195518 are typically achieved within 7 days of once-daily dosing.^{[5][6]}

Distribution

The in vitro protein binding of THRX-195518 to human plasma proteins is approximately 42-58%.^{[4][6]} This is lower than that of **revafenacin**, which is around 71%.^{[4][6]}

Elimination

The elimination of THRX-195518, along with **revafenacin**, is primarily through the hepatic-biliary system, with the majority of the administered dose being excreted in the feces.^{[1][8]} Renal excretion of THRX-195518 is minimal, accounting for less than 1% of the dose following inhaled administration.^[2] The terminal plasma elimination half-life of THRX-195518 is long, ranging from 22 to 70 hours.^{[2][4]}

Table 2: Summary of Pharmacokinetic Parameters for THRX-195518

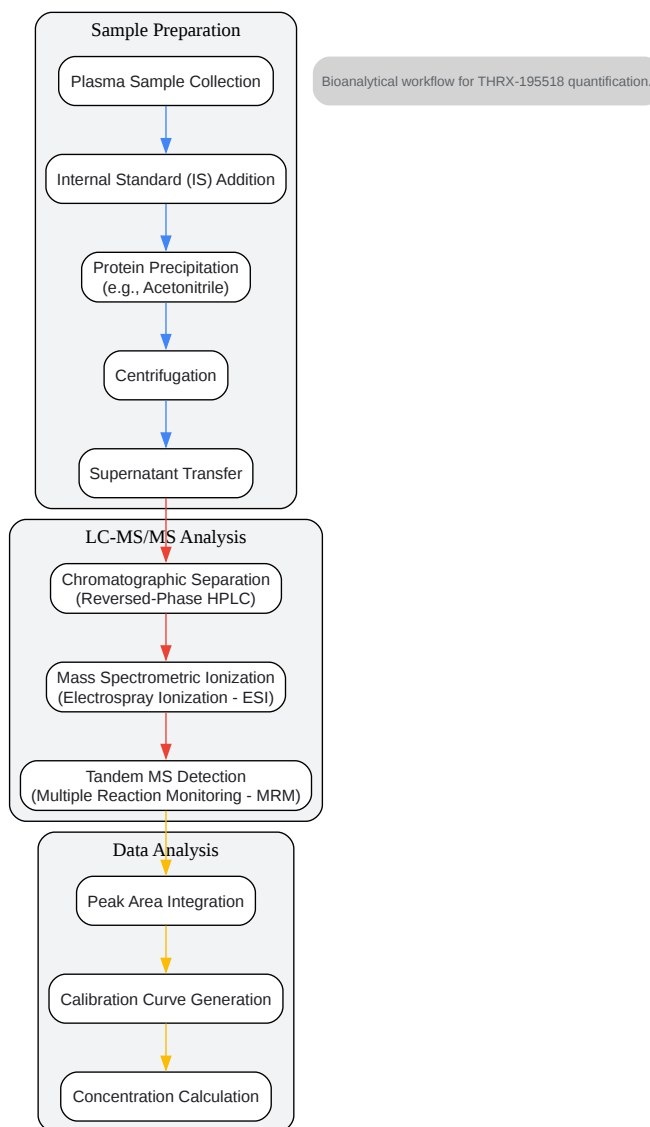
Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	14 - 41 minutes	^{[2][5][6]}
Plasma Protein Binding	42% - 58%	^{[4][6]}
Elimination Half-Life (t _{1/2})	22 - 70 hours	^{[2][4]}
Primary Route of Elimination	Hepatic-biliary (fecal excretion)	^{[1][8]}
Renal Excretion	< 1%	^[2]

Section 5: Experimental Protocol: Quantification of THRX-195518 in Human Plasma

The accurate quantification of THRX-195518 in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.^{[9][10][11]}

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of THRX-195518 in plasma samples.



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Bioanalytical workflow for THRX-195518 quantification.

Detailed Step-by-Step Methodology

- Sample Preparation (Protein Precipitation):
 - To a 100 μL aliquot of human plasma, add 10 μL of an internal standard (IS) working solution (a stable isotope-labeled version of THRX-195518 is ideal).

- Vortex briefly to mix.
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition.
- LC-MS/MS Conditions:
 - Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate THRX-195518 from endogenous plasma components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for THRX-195518 and the IS would need to be optimized.

- Data Analysis:
 - Integrate the peak areas for THRX-195518 and the IS.
 - Calculate the peak area ratio (THRX-195518/IS).
 - Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of THRX-195518 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 6: Conclusion

THRX-195518 is the major and pharmacologically active metabolite of **revefenacin**. A comprehensive understanding of its formation, pharmacological activity, and pharmacokinetic profile is integral to the clinical development and safe use of **revefenacin**. Although its contribution to the systemic anticholinergic effects of the parent drug is considered minimal, its significantly higher systemic exposure warrants careful consideration, particularly in special patient populations. The robust bioanalytical methods, such as the LC-MS/MS protocol outlined herein, are crucial for the accurate characterization of THRX-195518 in biological systems.

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